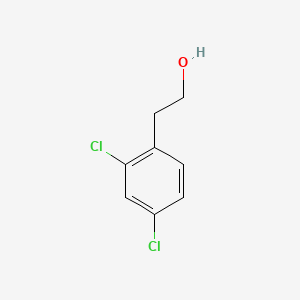2,4-Dichlorophenethyl alcohol
CAS No.: 81156-68-5
Cat. No.: VC3716668
Molecular Formula: C8H8Cl2O
Molecular Weight: 191.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81156-68-5 |
|---|---|
| Molecular Formula | C8H8Cl2O |
| Molecular Weight | 191.05 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
| Standard InChI Key | JIJGKPVJAALUQQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CCO |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CCO |
Introduction
Chemical Structure and Properties
Chemical Identifiers and Nomenclature
2,4-Dichlorophenethyl alcohol is known by several synonyms and identifiers that are recognized in chemical databases and literature. These identifiers facilitate accurate identification and reference within scientific and industrial contexts.
| Identifier Type | Value |
|---|---|
| Chemical Name | 2,4-Dichlorophenethyl alcohol |
| CAS Number | 81156-68-5 |
| Molecular Formula | C8H8Cl2O |
| Molecular Weight | 191.05 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenyl)ethanol |
| InChI | InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
| InChIKey | JIJGKPVJAALUQQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CCO |
The compound is also referred to by several synonyms including 2-(2,4-Dichlorophenyl)ethanol, 2,4-Dichlorophenethylalcohol, and 2-(2,4-dichlorophenyl)ethan-1-ol in scientific literature and chemical databases .
Structural Characteristics
2,4-Dichlorophenethyl alcohol features a distinctive structure that combines a dichlorophenyl group with an ethanol chain. The molecule's spatial arrangement contributes significantly to its reactivity patterns and potential applications.
The compound consists of three key structural components:
-
A phenyl ring as the core aromatic structure
-
Two chlorine atoms positioned at the 2 and 4 positions of the phenyl ring
-
A two-carbon ethanol chain attached to the phenyl ring
This arrangement creates a molecule with several important structural features:
-
The chlorine atoms introduce electron-withdrawing effects that influence the electron density distribution across the molecule
-
The primary alcohol functional group provides a reactive site for various chemical transformations
-
The combination of the hydrophobic dichlorophenyl portion and the hydrophilic alcohol group creates an amphipathic molecule with potential surfactant-like properties
Physical and Chemical Properties
The physical and chemical properties of 2,4-Dichlorophenethyl alcohol determine its behavior in different environments and its potential applications. While specific experimental data for some properties may be limited in the available research, certain characteristics can be inferred from its structure and chemical class.
Based on its chemical structure, 2,4-Dichlorophenethyl alcohol is likely to exhibit the following properties:
-
Physical state: Solid at room temperature
-
Solubility: Limited solubility in water due to the dichlorophenyl group, but increased solubility in organic solvents
-
Reactivity: The primary alcohol group is susceptible to oxidation, esterification, and other typical alcohol reactions
-
Stability: Generally stable under normal conditions, but sensitive to strong oxidizing agents
The presence of chlorine atoms in the structure enhances the compound's lipophilicity compared to unsubstituted phenethyl alcohol, potentially affecting its distribution in biological systems and environmental compartments .
Comparative Analysis with Related Compounds
Understanding 2,4-Dichlorophenethyl alcohol in the context of structurally related compounds provides valuable insights into its distinctive properties and potential applications.
Comparison with Phenethyl Alcohol
Phenethyl alcohol, the unsubstituted parent compound, differs significantly from 2,4-Dichlorophenethyl alcohol in several aspects. Phenethyl alcohol has been studied for its antimicrobial properties, particularly its ability to interfere with messenger ribonucleic acid synthesis at concentrations of 0.05% .
The addition of chlorine atoms to form 2,4-Dichlorophenethyl alcohol likely alters these biological activities due to:
-
Increased lipophilicity
-
Modified electronic distribution
-
Changed hydrogen bonding capabilities
-
Potentially enhanced penetration into biological membranes
These structural modifications could potentially enhance certain biological activities while diminishing others when compared to phenethyl alcohol .
Comparison with alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
Another structurally related compound is alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS: 24155-42-8), which shares the 2,4-dichlorophenyl group but contains an additional imidazole moiety. This compound has a molecular formula of C11H10Cl2N2O and a molecular weight of 257.12 g/mol, making it more complex than 2,4-Dichlorophenethyl alcohol .
The key differences between these compounds include:
| Property | 2,4-Dichlorophenethyl alcohol | alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol |
|---|---|---|
| Molecular Formula | C8H8Cl2O | C11H10Cl2N2O |
| Molecular Weight | 191.05 g/mol | 257.12 g/mol |
| Additional Functional Groups | None | Imidazole ring |
| LogP (estimated) | Not specified | 2.31 at 20°C |
| Melting Point | Not specified | 134-138 °C |
| Water Solubility | Limited (predicted) | 1300 g/L (20°C) |
The presence of the imidazole ring in alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol significantly alters its physical properties and potential applications compared to 2,4-Dichlorophenethyl alcohol. The imidazole group increases water solubility and provides additional sites for hydrogen bonding and coordination with metals, potentially enhancing its biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume